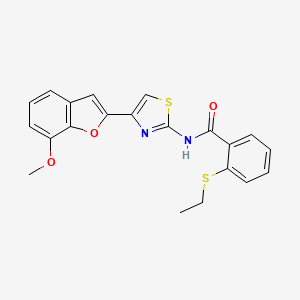

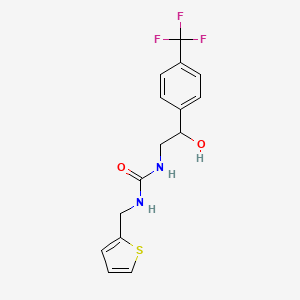

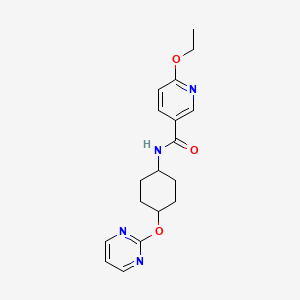

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Activities :

- A study explored the synthesis of new 1H-Indole derivatives, including those related to the compound . These derivatives exhibited significant antimicrobial and antifungal activities, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents :

- Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives. These derivatives were evaluated for their anti-inflammatory activity, showing promising results in Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Current drug discovery technologies, 2022).

Antioxidant and Antimicrobial Agents :

- A study aimed at synthesizing and evaluating the antioxidant and antimicrobial activities of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These compounds demonstrated excellent antioxidant and antimicrobial activities compared to standard drugs (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Anticonvulsant Properties :

- Research into indole C-3 substituted derivatives identified compounds with significant anticonvulsant activity in various tests, suggesting potential applications in the treatment of seizures (European journal of medicinal chemistry, 2014).

Anticholinesterase Activities :

- A study synthesized various derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone, and investigated their anticholinesterase activities. This study revealed that compounds with certain substituents exhibited high anticholinesterase activity (Clinical and Experimental Health Sciences, 2014).

Catalytic Behavior in Ethylene Reactivity :

- Research was conducted on the synthesis of iron and cobalt dichloride bearing compounds, including those related to the compound of interest. These compounds were evaluated for their catalytic activities in ethylene reactivity, showing potential in oligomerization and polymerization processes (Journal of Organometallic Chemistry, 2007).

properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2OS/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)30-17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTGKELPMUMAMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)

![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)

![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)

![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)